![molecular formula C17H15FN4S B11267517 3-((2-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11267517.png)
3-((2-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a fluorophenyl group, a sulfanyl group, and an imidazo[2,1-c][1,2,4]triazole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification methods is optimized to maximize efficiency and minimize environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-{[(2-Fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
3-{[(2-Fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is unique due to its combination of a fluorophenyl group, a sulfanyl group, and an imidazo[2,1-c][1,2,4]triazole core. This structure imparts specific chemical and biological properties that distinguish it from other compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C17H15FN4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H15FN4S/c18-15-9-5-4-6-13(15)12-23-17-20-19-16-21(10-11-22(16)17)14-7-2-1-3-8-14/h1-9H,10-12H2 |
InChI Key |
XTXPADKEPMOPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=CC=C3F)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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